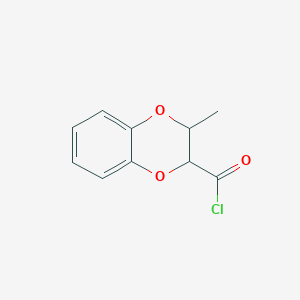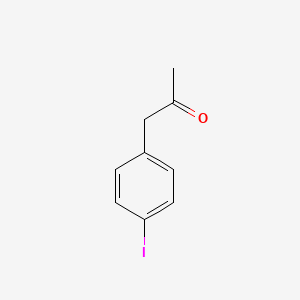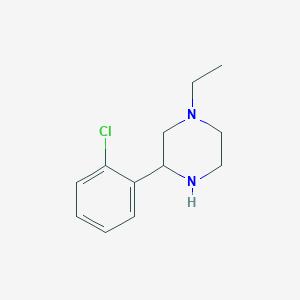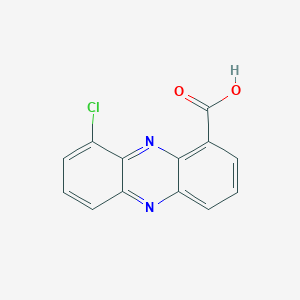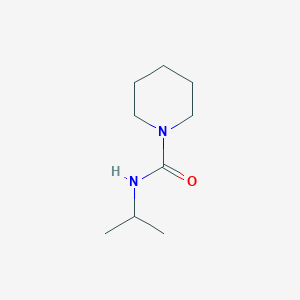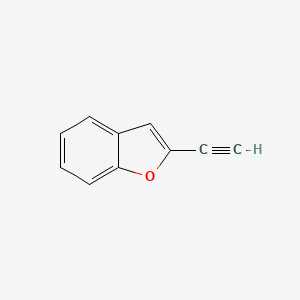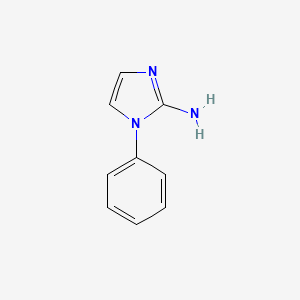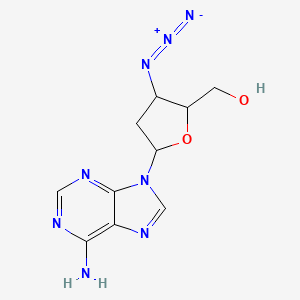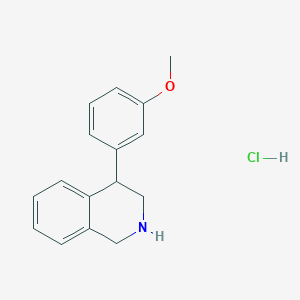
Methyl 4-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C8H7BrO3 . It is commonly used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of Methyl 4-bromo-2-hydroxybenzoate involves several steps. One method involves the reaction of 2-bromo-4-hydroxybenzoic acid with thionyl chloride in methanol, yielding Methyl 4-bromo-2-hydroxybenzoate .Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-2-hydroxybenzoate consists of a benzene ring substituted with a bromo group, a hydroxy group, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 4-bromo-2-hydroxybenzoate are not detailed in the search results, it’s known that brominated compounds like this one often participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
Methyl 4-bromo-2-hydroxybenzoate is a solid compound with a molecular weight of 231.04 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 284.7±20.0 °C . The compound’s melting point is reported to be 41-42°C .Scientific Research Applications
Reactant in Chemical Synthesis
“Methyl 4-bromo-2-hydroxybenzoate” is used as a reactant in the preparation of selective inhibitors . It plays a crucial role in unsymmetrical Ullman reactions .
Chromatography
This compound is often used in chromatography, a laboratory technique for the separation of mixtures . It’s particularly useful in the separation of dicarbomethoxy-dibenzo-pdioxms .
Material Science
“Methyl 4-bromo-2-hydroxybenzoate” finds its application in the field of material science . Scientists with expertise in this area often use this compound in their research .
Analytical Research
This compound is also used in analytical research . It’s a part of the toolkit used by scientists to understand the composition and properties of different materials .
Molecular Simulations
“Methyl 4-bromo-2-hydroxybenzoate” is used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound to produce impressive simulation visualizations .
Biosynthetic Techniques
Although not directly, but the compound “4-Hydroxybenzoic acid”, which is structurally similar to “Methyl 4-bromo-2-hydroxybenzoate”, has been used in various biosynthetic techniques . These techniques have been developed for producing the 4-HBA and 4-HBA-based products .
Safety And Hazards
Methyl 4-bromo-2-hydroxybenzoate is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .
Relevant Papers Several papers related to Methyl 4-bromo-2-hydroxybenzoate were found during the search . These papers could provide more detailed information about the compound’s properties, synthesis, and applications.
properties
IUPAC Name |
methyl 4-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVEVUWSJXZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553807 | |
| Record name | Methyl 4-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-hydroxybenzoate | |
CAS RN |
22717-56-2 | |
| Record name | 4-Bromo-2-hydroxybenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-bromo-2-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




